rac N-Bisdesmethyl Tramadol, Hydrochloride
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Overview
Description
rac N-Bisdesmethyl Tramadol, Hydrochloride: is a synthetic compound derived from tramadol, a centrally acting analgesic. This compound is a metabolite of tramadol and is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of tramadol and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of rac N-Bisdesmethyl Tramadol, Hydrochloride involves the demethylation of tramadol. This process typically uses reagents such as acetic anhydride, thionyl chloride, or sodium azide in solvents like dimethylformamide or chlorobenzene . The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions: : rac N-Bisdesmethyl Tramadol, Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and studying its properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: : The major products formed from these reactions include various derivatives of this compound, which are used in further research and development .
Scientific Research Applications
Chemistry: : In chemistry, rac N-Bisdesmethyl Tramadol, Hydrochloride is used to study the synthesis and reactivity of tramadol derivatives. It helps in understanding the chemical behavior of these compounds under different conditions .
Biology: : In biological research, this compound is used to study the metabolic pathways of tramadol and its effects on biological systems. It helps in understanding how tramadol and its metabolites interact with various biological targets .
Medicine: : In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of tramadol. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion in the body .
Industry: : In the pharmaceutical industry, this compound is used as a reference standard for quality control and validation of tramadol formulations .
Mechanism of Action
rac N-Bisdesmethyl Tramadol, Hydrochloride exerts its effects by interacting with the central nervous system. It acts as an agonist of the μ-opioid receptor and inhibits the reuptake of serotonin and norepinephrine. These actions result in analgesic effects and modulation of pain perception . The compound’s molecular targets include the μ-opioid receptor and monoamine transporters, which are involved in pain modulation and neurotransmitter regulation .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include tramadol, O-desmethyl tramadol, and N-desmethyl tramadol. These compounds share structural similarities and pharmacological properties with rac N-Bisdesmethyl Tramadol, Hydrochloride .
Uniqueness: : this compound is unique due to its specific demethylation, which results in distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it valuable for research and development in understanding tramadol’s metabolism and effects .
Properties
IUPAC Name |
(1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15;/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3;1H/t12-,14+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFXUWQWSARNJX-OJMBIDBESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747168 |
Source
|
Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541505-91-3 |
Source
|
Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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